molecular formula C14H24N6O2S B2871478 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034550-41-7

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Cat. No. B2871478
CAS RN: 2034550-41-7
M. Wt: 340.45
InChI Key: UMIJHPPDYICTLE-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H24N6O2S and its molecular weight is 340.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One significant application of compounds related to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is in the development of antimicrobial agents. For instance, a study by Patel, R. V. Patel, Kumari, & N. Patel (2012) synthesized a series of thiazolidinone derivatives, which included compounds with structural similarities to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showing potential as antimicrobial agents.

CNS Agents and Antidepressants

Compounds structurally similar to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide have been studied for their potential as central nervous system (CNS) agents. For example, research conducted by Martin et al. (1981) synthesized derivatives that showed significant antitetrabenazine activity, a property often observed in antidepressants.

Bacterial Biofilm and Enzyme Inhibition

Another application is in the inhibition of bacterial biofilms and enzymes. The study by Mekky & Sanad (2020) synthesized novel compounds that showed significant inhibitory activities against bacterial strains and biofilms, as well as inhibitory activities against the MurB enzyme.

Antioxidants for Age-Related Diseases

Compounds with structural similarities have also been explored as multifunctional antioxidants for the treatment of age-related diseases. Jin, Randazzo, Zhang, & Kador (2010) synthesized analogues that showed potential in protecting cells against oxidative stress, suggesting their utility in preventing conditions like cataract, age-related macular degeneration, and Alzheimer's dementia.

Synthesis of Various Heterocycles

Additionally, research efforts have focused on the synthesis of various heterocyclic compounds. For example, Tornus et al. (1995) explored the reactions of N-sulfonylalkylamines with ynamines, leading to the formation of novel heterocyclic compounds like 2H-1,2-thiazete 1,1-dioxides.

Ligands for Melanocortin Receptors

Research by Mutulis et al. (2004) synthesized piperazine analogues that acted as ligands for melanocortin receptors, demonstrating potential applications in pharmacology, particularly concerning obesity and metabolic disorders.

Herbicide Selectivity

In the agricultural sector, studies like the one by Wittenbach et al. (1994) investigated the selectivity of herbicides in crops like sugar beets, with triflusulfuron methyl being a prime example. This compound's selectivity is based on its metabolic profile in different plant species.

properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c1-19(2)13-16-12(10-15-23(21,22)11-6-7-11)17-14(18-13)20-8-4-3-5-9-20/h11,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJHPPDYICTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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